3,6-Dibromoanthracen-9(10h)-one
Description
Properties
Molecular Formula |
C14H8Br2O |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
3,6-dibromo-10H-anthracen-9-one |
InChI |
InChI=1S/C14H8Br2O/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7H,5H2 |
InChI Key |
DDCMOBTZBABMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Anthracenone Derivatives
Halogenated Anthracenones
9,10-Dibromoanthracene
- Structure : Bromination occurs at positions 9 and 10.
- Synthesis : Prepared via direct bromination of anthracene in carbon tetrachloride .
- Applications : Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize functionalized anthracenes for optoelectronic materials .
- Key Difference : The 9,10-dibromo configuration enables symmetric reactivity, whereas 3,6-dibromo substitution creates an asymmetric electronic environment.
1,5-Dichloro-9(10H)-anthracenone
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene
- Structure : Bromine at positions 2 and 6, with tetramethyl groups at 9 and 10.
- Steric Effects: The tetramethyl groups increase steric hindrance, limiting reactivity in substitution reactions compared to 3,6-dibromoanthracenone .
10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone (XE991)
- Structure : Pyridinylmethyl groups at position 10.
- Biological Activity: Enhances neurotransmitter release with an EC50 of 490 nM, ~8.5× more potent than linopirdine (EC50 = 4.2 µM) .
- Comparison: Unlike 3,6-dibromoanthracenone, XE991’s bulky substituents enhance receptor binding but reduce solubility.
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one
- Structure : Benzylidene group at position 10.
- Applications : Investigated for antitumor activity due to its planar structure, which facilitates DNA intercalation .
- Key Difference : The absence of halogens in this derivative highlights bromine’s role in modulating electronic properties for specific biological targets.
Methoxy- and Methyl-Substituted Anthracenones
4,5-Dimethoxy-2-methylanthracene-9(10H)-one
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,6-Dibromoanthracen-9(10H)-one?
- Methodology : Bromination of anthracen-9(10H)-one under controlled conditions is a common approach. For regioselective bromination at the 3,6-positions, electron-donating substituents or directing groups may be required. A modified procedure from the bromination of anthracene in carbon disulfide (CS₂) can be adapted, using stoichiometric bromine (Br₂) and monitoring reaction temperature to minimize isomer formation .
- Validation : Confirm regioselectivity via H NMR and X-ray crystallography (using SHELX for refinement) to distinguish between 3,6- and other dibrominated isomers .
Q. How can the purity and structural integrity of this compound be verified?
- Analytical Techniques :
- Chromatography : Use HPLC with a C18 column and UV detection (λ ~270–440 nm) to assess purity .
- Spectroscopy : H and C NMR to confirm substitution patterns (e.g., absence of 9,10-dibromo byproducts) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
Q. What safety precautions are essential when handling this compound?
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure.
- Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at room temperature, away from light .
- Waste Disposal : Follow EPA guidelines for halogenated organic compounds; incinerate via certified facilities .
Advanced Research Questions
Q. How can regioselective bromination be achieved to synthesize this compound without forming other dibrominated isomers?
- Strategies :
- Directing Groups : Introduce temporary substituents (e.g., methoxy groups) at positions 3 and 6 to guide bromination, followed by deprotection .
- Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to stabilize intermediates and reduce kinetic competition for alternative sites .
Q. What spectroscopic techniques are most effective in resolving structural ambiguities in this compound derivatives?
- Advanced NMR : Utilize H-H COSY and NOESY to assign coupling patterns and spatial proximity of bromine atoms .
- X-ray Crystallography : Resolve crystal packing and confirm substitution geometry using SHELXL for refinement .
- UV-Vis Spectroscopy : Compare λmax shifts (e.g., 375–440 nm) with anthracene derivatives to infer electronic effects of bromination .
Q. What strategies can mitigate competing side reactions during the functionalization of this compound in cross-coupling reactions?
- Catalyst Optimization : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings, ensuring boronic acids are in excess to drive reaction completion .
- Protecting Groups : Temporarily block reactive sites (e.g., ketone at position 9) using silyl ethers to prevent undesired nucleophilic attacks .
- Solvent Selection : Use degassed toluene/THF mixtures to stabilize palladium catalysts and minimize oxidative side reactions .
Contradictions and Limitations
- Bromination Regioselectivity : Evidence from 9,10-dibromoanthracene synthesis suggests CS₂ as optimal solvent, but polar solvents (e.g., DCM) may better stabilize intermediates for 3,6-isomer formation. Further kinetic studies are needed.
- Safety Data : While 9,10-dibromoanthracene safety protocols are a proxy, the 3,6-isomer’s ecotoxicity profile remains unvalidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
